molecular formula C8H8N2O B3283114 4-Amino-3-(hydroxymethyl)benzonitrile CAS No. 76163-62-7

4-Amino-3-(hydroxymethyl)benzonitrile

Cat. No. B3283114
CAS RN: 76163-62-7
M. Wt: 148.16 g/mol
InChI Key: DTTRUEXMMZRJEQ-UHFFFAOYSA-N
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Description

4-Amino-3-(hydroxymethyl)benzonitrile is a chemical compound . It is a derivative of benzonitrile , which is a colorless liquid with the formula C6H5CN .


Synthesis Analysis

The synthesis of 4-Amino-3-(hydroxymethyl)benzonitrile can be achieved via a hydrosilylation reaction in the presence of an Fe complex . It can also be prepared from 4-(aminomethyl)benzyl alcohol .

Safety And Hazards

The safety data sheet for a related compound, 4-Aminobenzonitrile, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed and causes skin and eye irritation .

properties

IUPAC Name

4-amino-3-(hydroxymethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-4-6-1-2-8(10)7(3-6)5-11/h1-3,11H,5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTRUEXMMZRJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-(hydroxymethyl)benzonitrile

Synthesis routes and methods

Procedure details

2-Amino-5-iodobenzyl alcohol (12 g.) and cuprous cuyanide (5.4 g.) in dry dimethylformamide (10 ml.) were heated on a steam-bath for 30 hours, then cooled to ambient temperature and poured into a solution of ferric chloride (10 g.) in water (100 ml.). This mixture was exhaustively extracted with ether (14×60 ml.), the extracts were combined and dried, and the solvent was evaporated. The residue was chromatographed on a column of "Merck 7734" silica, and elution with ether yielded the required 4-amino-3-hydroxymethylbenzonitrile as a buff-coloured solid.
Quantity
12 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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